molecular formula C18H18O5 B3021402 Flavokawain A CAS No. 37951-13-6

Flavokawain A

Cat. No.: B3021402
CAS No.: 37951-13-6
M. Wt: 314.3 g/mol
InChI Key: CGIBCVBDFUTMPT-RMKNXTFCSA-N
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Mechanism of Action

Flavokawain A, also known as 2’-Hydroxy-4,4’,6’-trimethoxychalcone, is a naturally occurring chalcone that has been isolated from several medicinal plants, including the kava plant . It has been recognized for its potential therapeutic effects, particularly in the context of cancer treatment .

Target of Action

This compound primarily targets Protein arginine methyltransferase 5 (PRMT5) , a type II PRMT, which plays a crucial role in bladder cancer . It also targets cancer stem cells , inhibiting their growth . Furthermore, it interacts with iNOS and COX2 , suppressing their expression .

Mode of Action

This compound interacts with its targets in several ways. It inhibits PRMT5, leading to a decrease in cancer cell growth . It also suppresses the expression of iNOS and COX2, likely through the inhibition of the NF-ΚB pathway . In p53 mutant-type T24 cells, this compound activates CDK1 kinase activity via decreasing CDK1 inhibitory kinases Myt1 and Wee1 and increasing cyclin B1 .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the NF-ΚB pathway, which is involved in inflammation . It also activates the p-PI3K/p-AKT and Nrf2 signaling pathways, while suppressing caspase-dependent apoptosis . Furthermore, it inhibits Ubc12 neddylation, c-Myc, and keratin-8 expression .

Pharmacokinetics

It is known that the attachment of a sugar unit impacts the stability and solubility of flavonoids, often determining their bioavailability

Result of Action

This compound has several molecular and cellular effects. It induces G2M arrest in cell cycle progression of HER2-overexpressing breast cancer cell lines . It also reduces the tumor-initiating properties and stemness of prostate cancer . Furthermore, it significantly reduces the specific cellular melanin content .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the consumption of kava beverages, which contain this compound, has been linked to low cancer incidences in South Pacific Island nations . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Flavokawain A can be synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base . The reaction typically requires conditions such as:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound involves the extraction from the kava plant using solvents like ethanol or methanol. The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Flavokawain A undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various quinones.

    Reduction: It can be reduced to form dihydrochalcones.

    Substitution: Various substituents can be introduced into the aromatic rings of this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophilic aromatic substitution reactions using reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrochalcones.

    Substitution: Halogenated or nitrated this compound derivatives.

Properties

IUPAC Name

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIBCVBDFUTMPT-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317535
Record name Flavokawain A
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Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2'-Hydroxy-4,4',6'-trimethoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

37951-13-6, 3420-72-2
Record name Flavokawain A
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Record name Flavokawain A
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3420-72-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37445
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Record name Flavokawain A
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Record name FLAVOKAWAIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OM2XZ2ZM3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2'-Hydroxy-4,4',6'-trimethoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

113 °C
Record name 2'-Hydroxy-4,4',6'-trimethoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a stirred solution containing 196 mg of 2'-hydroxy-4',6'-dimethoxyacetophenone and 150 mg of anisaldehyde in 3 ml of ethanol was added 50% aqueous potassium hydroxide (3 ml). After being stirred at room temperature for 3 days, the mixture was poured into 30 ml of cold water. The mixture was then extracted with three 30 ml portions of ethyl acetate. The combined ethyl acetate extracts were washed with water, dried over anhydrous sodium sulfate and then evaporated under reduced pressure to give a crystalline residue. Recrystallization of the residue from methanol gave 182 mg (50% yield) of 2'-hydroxy-4,4',6'-trimethoxychalcone as yellow needles: m.p. 110.7° C.
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main sources of 2'-Hydroxy-4,4',6'-trimethoxychalcone in nature?

A1: 2'-Hydroxy-4,4',6'-trimethoxychalcone has been isolated from various plant species, particularly those belonging to the Zingiberaceae and Annonaceae families. Some notable sources include:

  • Kaempferia angustifolia [, ]
  • Kaempferia rotunda [, ]
  • Alpinia mutica []
  • Artocarpus fulvicortex [, ]
  • Goniothalamus gardneri []
  • Orophea polycarpa []

Q2: What biological activities have been reported for 2'-Hydroxy-4,4',6'-trimethoxychalcone?

A2: Research suggests that this chalcone exhibits several potentially valuable biological activities, including:

  • Cytotoxic activity: Studies have demonstrated its cytotoxic effects against various cancer cell lines, including HL-60 (human promyelocytic leukemia), MCF-7 (human breast cancer), and CaCO2 (colon cancer) [, , ].
  • Platelet-activating factor (PAF) antagonistic activity: It shows inhibitory effects on PAF receptor binding, suggesting potential anti-inflammatory properties [].
  • Antioxidant activity: 2'-Hydroxy-4,4',6'-trimethoxychalcone exhibits free radical scavenging activity, indicating potential benefits against oxidative stress [, ].

Q3: What is the molecular formula and weight of 2'-Hydroxy-4,4',6'-trimethoxychalcone?

A3: The molecular formula of 2'-Hydroxy-4,4',6'-trimethoxychalcone is C18H18O5, and its molecular weight is 314.33 g/mol.

Q4: How is the structure of 2'-Hydroxy-4,4',6'-trimethoxychalcone typically elucidated?

A4: The structure of 2'-Hydroxy-4,4',6'-trimethoxychalcone has been confirmed using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: This method provides detailed information about the hydrogen and carbon atoms in the molecule and their connectivity [, , , , ].
  • Mass Spectrometry (MS): This technique determines the molecular weight and fragmentation pattern of the compound, aiding in structural identification [, , , , ].
  • Infrared (IR) spectroscopy: IR spectroscopy reveals the functional groups present in the molecule, such as the hydroxyl and carbonyl groups [, , , ].
  • Ultraviolet-visible (UV-Vis) spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can be used to identify specific chromophores like the conjugated system in chalcones [].
  • Single-crystal X-ray diffraction (XRD): This technique provides a three-dimensional structure of the molecule by analyzing the diffraction pattern of X-rays passing through a single crystal [].

Q5: Have any synthetic routes been developed for 2'-Hydroxy-4,4',6'-trimethoxychalcone?

A5: Yes, 2'-Hydroxy-4,4',6'-trimethoxychalcone can be synthesized chemically. One reported method involves the condensation of 2-hydroxy-4,6-dimethoxyacetophenone with anisaldehyde []. Another method uses a single-step acylation of 1,3,5-trimethoxybenzene with p-methoxycinnamic acid []. Additionally, selective nuclear iodination of the compound has been achieved using ICl [].

Q6: Has the structure-activity relationship (SAR) of 2'-Hydroxy-4,4',6'-trimethoxychalcone been investigated?

A6: While detailed SAR studies on this specific chalcone are limited, some insights can be derived from research on related chalcones:

  • Hydroxyl groups: The presence and position of hydroxyl groups on the chalcone scaffold significantly influence its biological activity. Modifications to the hydroxyl groups can affect its interaction with target proteins and alter its pharmacological profile [].

Q7: Are there any known alternatives or substitutes for 2'-Hydroxy-4,4',6'-trimethoxychalcone with similar biological activities?

A7: Research on chalcones as a class of compounds with diverse biological activities is ongoing. Several other naturally occurring and synthetic chalcones have demonstrated activities similar to 2'-Hydroxy-4,4',6'-trimethoxychalcone, such as:

  • Cardamonin: This chalcone, found in cardamom seeds, exhibits anti-inflammatory, antioxidant, and anticancer properties [].
  • Xanthohumol: Present in hops, xanthohumol possesses antioxidant, anti-inflammatory, and anticancer effects [].

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